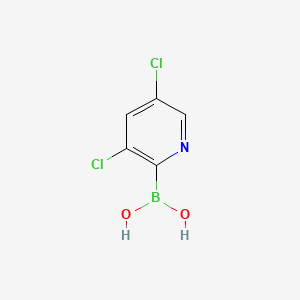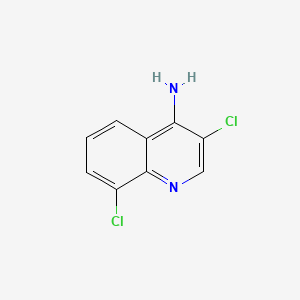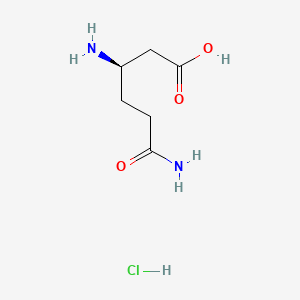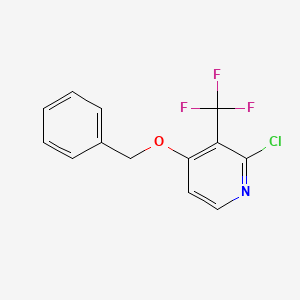
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of study in chemistry. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Applications De Recherche Scientifique
Immune Response Modulation
Imiquimod, an analogue of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, has been recognized for its ability to activate the immune system through the induction of cytokines such as IFN-α, -β, and various interleukins. While it shows no inherent antiviral or antiproliferative activity in vitro, in vivo studies suggest its potential in causing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Its utilization spans across treating various skin disorders like genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. These properties position it as a promising topical agent in dermatological applications (Syed, 2001).
Chemistry and Pharmacology
2-Oxo-3-cyanopyridine derivatives, structurally related to this compound, hold significance due to their diverse biological activities such as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The reactivity of this scaffold has marked it as a vital intermediate in various organic syntheses. This review focuses on recent developments in the synthesis of these derivatives and their pharmacological applications, providing insights for future medicinal chemistry research (Ghosh et al., 2015).
Nitrogen-Containing Compound Degradation
Advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading nitrogen-containing compounds such as aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. These compounds are known for their resistance to conventional degradation methods. The review presents data on degradation efficiencies, reaction mechanisms, and the influence of various process parameters. It emphasizes the need for tailored hybrid methods under optimized conditions to achieve efficient degradation, indicating the complex nature of dealing with recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
Orientations Futures
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Compounds ethyl 6-(5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds might be developed as novel anti-fibrotic drugs .
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and is crucial for the construction of complex organic molecules.
Pharmacokinetics
The compound’s predicted boiling point is 2673±250 °C , and it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . These properties may influence its bioavailability and stability.
Result of Action
Given its potential use in sm cross-coupling reactions , it could contribute to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that exposure to oxygen or temperatures outside this range could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRGRSLAHWKROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NC=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744479 |
Source


|
| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289057-87-9 |
Source


|
| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)

